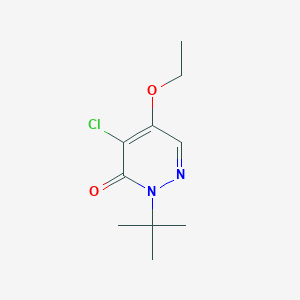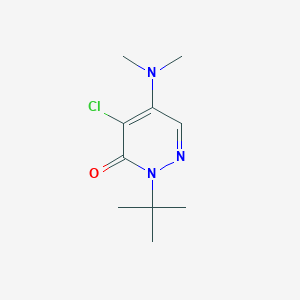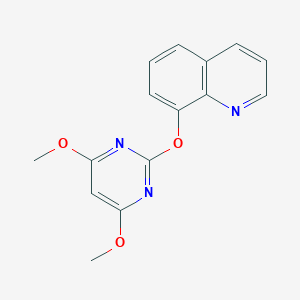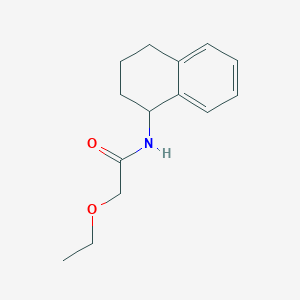
2-(tert-butyl)-4-chloro-5-ethoxypyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-butyl)-4-chloro-5-ethoxypyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. It is also known as TCEP, which is an abbreviation for tert-butyl chloroethyl pyridazine. TCEP is a widely used compound in scientific research due to its unique properties, including its ability to act as a reducing agent and its high water solubility.
作用机制
The mechanism of action of TCEP is based on its ability to act as a reducing agent. TCEP can reduce disulfide bonds in proteins, which can lead to changes in protein structure and function. TCEP can also reduce metal ions, such as copper and iron, which can affect enzyme activity.
Biochemical and Physiological Effects:
TCEP has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. TCEP can also inhibit the activity of certain enzymes, such as protein kinases, which are involved in various cellular processes. Additionally, TCEP can induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of TCEP is its high water solubility, which makes it easy to use in aqueous solutions. TCEP is also stable under a wide range of conditions, which makes it a reliable reducing agent. However, TCEP can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of TCEP in scientific research. One potential application is in the development of new cancer therapies. TCEP has been shown to induce apoptosis in cancer cells, and further research could lead to the development of novel anticancer drugs. Additionally, TCEP could be used in the synthesis of new biologically active compounds, such as enzyme inhibitors or protein stabilizers. Finally, TCEP could be used in the development of new biochemical assays, particularly those involving protein kinases.
Conclusion:
In conclusion, 2-(tert-butyl)-4-chloro-5-ethoxypyridazin-3(2H)-one is a versatile compound with many scientific research applications. Its unique properties as a reducing agent and its high water solubility make it a valuable tool in organic synthesis, biochemistry, and pharmacology. Further research on TCEP could lead to the development of new cancer therapies, biologically active compounds, and biochemical assays.
合成方法
TCEP can be synthesized through a two-step reaction process. In the first step, tert-butyl 4-chloroacetoacetate is reacted with hydrazine hydrate to form tert-butyl 4-chloro-3-hydrazinyl-2-oxobutanoate. In the second step, this intermediate product is reacted with ethyl chloroformate to form TCEP.
科学研究应用
TCEP has a wide range of scientific research applications. It is commonly used as a reducing agent in the synthesis of various organic compounds. TCEP is also used in the synthesis of biologically active compounds, such as pyridazine-based inhibitors of protein kinases. Additionally, TCEP is used as a stabilizer for proteins and enzymes in biochemical assays.
属性
产品名称 |
2-(tert-butyl)-4-chloro-5-ethoxypyridazin-3(2H)-one |
|---|---|
分子式 |
C10H15ClN2O2 |
分子量 |
230.69 g/mol |
IUPAC 名称 |
2-tert-butyl-4-chloro-5-ethoxypyridazin-3-one |
InChI |
InChI=1S/C10H15ClN2O2/c1-5-15-7-6-12-13(10(2,3)4)9(14)8(7)11/h6H,5H2,1-4H3 |
InChI 键 |
QMRGPNHBBFGADA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)N(N=C1)C(C)(C)C)Cl |
规范 SMILES |
CCOC1=C(C(=O)N(N=C1)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)


![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)


![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)



